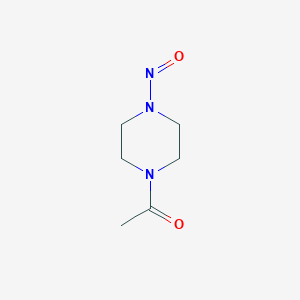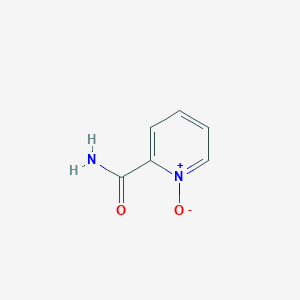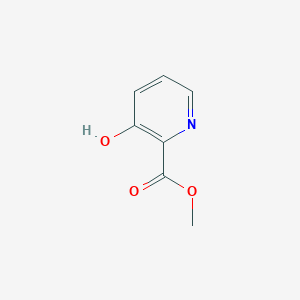![molecular formula C20H22N2O4 B186442 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione CAS No. 5601-73-0](/img/structure/B186442.png)
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione, also known as Mephenmetrazine, is a synthetic compound that belongs to the class of amphetamine derivatives. It is a stimulant drug that has been used in scientific research to investigate its mechanism of action and physiological effects.
Wirkmechanismus
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemische Und Physiologische Effekte
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been shown to increase heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. In addition, it has been found to increase locomotor activity and enhance learning and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has several advantages for lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential to cause cardiovascular and other adverse effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its effects on the central nervous system and its potential for abuse and addiction. Further research is also needed to better understand its mechanism of action and its effects on other neurotransmitters and physiological systems. Finally, future studies should focus on developing safer and more effective derivatives of 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine for use in scientific research.
Synthesemethoden
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine can be synthesized by reacting 4-methoxyphenylacetone with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidine-2,5-dione to yield 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been used in scientific research to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its effects on the central nervous system, including its ability to increase dopamine and norepinephrine levels in the brain.
Eigenschaften
CAS-Nummer |
5601-73-0 |
|---|---|
Produktname |
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-7-3-14(4-8-16)11-12-21-18-13-19(23)22(20(18)24)15-5-9-17(26-2)10-6-15/h3-10,18,21H,11-13H2,1-2H3 |
InChI-Schlüssel |
UHKHGUNYCCEGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



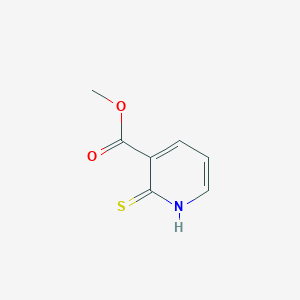
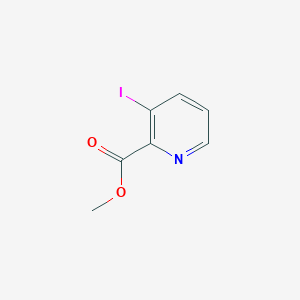
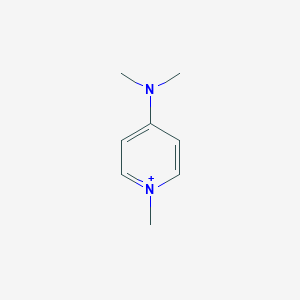

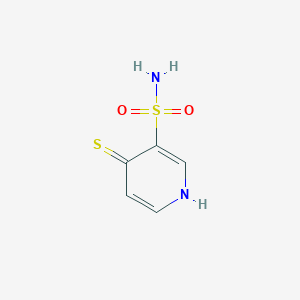
![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)


